molecular formula C7H3N3S2 B14757793 [1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole CAS No. 211-33-6

[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole

Cat. No.: B14757793
CAS No.: 211-33-6
M. Wt: 193.3 g/mol
InChI Key: MYYXZMPKOACTLC-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the field of organic electronics. This compound is known for its electron-deficient nature, making it a valuable building block for various applications, including organic photovoltaics and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with sodium nitrite, followed by cyclization to form the desired compound . Another approach includes the use of disulfur dichloride to convert anilines into benzothiadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of advanced materials for electronic applications .

Scientific Research Applications

[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole involves its electron-deficient nature, which allows it to participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing pathways related to electron transport and energy conversion .

Properties

CAS No.

211-33-6

Molecular Formula

C7H3N3S2

Molecular Weight

193.3 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g][2,1,3]benzothiadiazole

InChI

InChI=1S/C7H3N3S2/c1-2-5-7(11-3-8-5)6-4(1)9-12-10-6/h1-3H

InChI Key

MYYXZMPKOACTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C3=C1N=CS3

Origin of Product

United States

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